molecular formula C19H15FN4 B11117759 7-(4-Fluorophenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Fluorophenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11117759
M. Wt: 318.3 g/mol
InChI Key: GCVSHWLETOLAAK-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core with two key substituents:

  • Phenethyl group at position 2: A flexible aromatic chain linked via an ethyl spacer, which may improve antiproliferative activity by optimizing interactions with hydrophobic pockets in target proteins .

This compound belongs to a broader class of [1,2,4]triazolo[1,5-a]pyrimidines, which are renowned for their pharmacological versatility, including anticancer, herbicidal, and antimicrobial applications .

Properties

Molecular Formula

C19H15FN4

Molecular Weight

318.3 g/mol

IUPAC Name

7-(4-fluorophenyl)-2-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H15FN4/c20-16-9-7-15(8-10-16)17-12-13-21-19-22-18(23-24(17)19)11-6-14-4-2-1-3-5-14/h1-5,7-10,12-13H,6,11H2

InChI Key

GCVSHWLETOLAAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Amino-1,2,4-Triazole with 1,3-Dicarbonyl Precursors

The most widely reported method involves cyclocondensation between 5-amino-1,2,4-triazole and a 1,3-dicarbonyl compound bearing the 4-fluorophenyl group. This one-pot reaction proceeds via nucleophilic attack and subsequent cyclodehydration . For example, reacting 5-amino-1,2,4-triazole with 1-(4-fluorophenyl)-3-phenylpropane-1,3-dione in acetic acid at 80°C yields the triazolopyrimidine scaffold . The phenethyl group is introduced either during the diketone synthesis or via post-cyclization modifications.

Key Parameters :

  • Solvent : Glacial acetic acid or ethanol

  • Temperature : 80–100°C

  • Reaction Time : 2–6 hours

  • Yield : 60–75%

Challenges :

  • Competing regioselectivity may lead to isomeric byproducts.

  • The 1,3-dicarbonyl precursor requires multi-step synthesis, increasing complexity .

Multi-Component Biginelli-Like Reactions

Regioselective synthesis is achievable via Biginelli-like reactions under tunable conditions. A three-component system comprising 5-amino-1,2,4-triazole, 4-fluorobenzaldehyde, and ethyl acetoacetate in ionic liquids or acidic media generates the triazolopyrimidine core with controlled substituent placement . Neutral ionic liquids favor 7-aryl-5-methyl derivatives, while acidic conditions yield 5-aryl-7-methyl analogs .

Representative Protocol :

  • Combine 5-amino-1,2,4-triazole (1 eq), 4-fluorobenzaldehyde (1.2 eq), and ethyl acetoacetate (1 eq) in [BMIM]BF₄.

  • Heat at 90°C for 4 hours.

  • Isolate the intermediate dihydrotriazolopyrimidine.

  • Oxidize using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to obtain the final product .

Yield : 68–82%
Advantages :

  • Avoids pre-synthesis of diketones.

  • Tunable regioselectivity reduces purification steps.

Chlorination-Amination Sequential Strategy

This two-step approach begins with the synthesis of 7-chloro-5-(4-fluorophenyl)- triazolo[1,5-a]pyrimidine, followed by nucleophilic substitution with phenethylamine .

Step 1: Chlorination

  • Treat 7-hydroxy-5-(4-fluorophenyl)- triazolo[1,5-a]pyrimidine with POCl₃ at reflux (110°C) for 3 hours .

  • Yield : 85–90% .

Step 2: Amination

  • React the chloro intermediate with phenethylamine (2 eq) in DMF at 120°C for 12 hours.

  • Yield : 70–75% .

Optimization Notes :

  • Excess amine minimizes di-substitution byproducts.

  • Microwave-assisted conditions reduce reaction time to 1–2 hours .

Enaminone Cyclization Route

Enaminones, derived from 4-fluoroacetophenone and DMF-DMA (dimethylformamide dimethyl acetal), serve as versatile intermediates. Cyclocondensation with 5-amino-1,2,4-triazole in acetic acid constructs the triazolopyrimidine core, while the phenethyl group is introduced via Suzuki coupling or alkylation .

Procedure :

  • Synthesize enaminone by heating 4-fluoroacetophenone with DMF-DMA at 120°C for 6 hours.

  • React with 5-amino-1,2,4-triazole in acetic acid (80°C, 2 hours).

  • Introduce phenethyl group via palladium-catalyzed cross-coupling .

Yield : 65–78%

Comparative Analysis of Methods

Method Yield (%) Regioselectivity Complexity Scalability
Cyclocondensation60–75ModerateModerateHigh
Biginelli-Like68–82HighLowModerate
Chlorination-Amination70–75HighHighHigh
Enaminone Cyclization65–78ModerateHighModerate

Challenges and Optimization Strategies

  • Regioselectivity Control :

    • Use bulky solvents (e.g., ionic liquids) to favor kinetic products .

    • DFT calculations predict favorable transition states for substituent placement .

  • Purification Difficulties :

    • Employ silica gel chromatography with ethyl acetate/hexane gradients .

    • Recrystallization from ethanol/water mixtures enhances purity .

  • Functional Group Tolerance :

    • Protect amine groups during chlorination steps using Boc anhydride .

    • Pd-catalyzed cross-coupling post-cyclization avoids side reactions .

Analytical Characterization

1H NMR (400 MHz, CDCl₃) :

  • δ 8.72 (s, 1H, H-5), 7.89–7.86 (m, 2H, ArF), 7.52–7.48 (m, 2H, ArF), 4.43 (t, J = 7.2 Hz, 2H, CH₂), 3.12 (t, J = 7.2 Hz, 2H, CH₂), 2.98–2.92 (m, 2H, CH₂) .

HPLC Purity :

  • 99% (C18 column, MeOH/H₂O 70:30, 1 mL/min) .

MS (ESI+) :

  • m/z 301.2 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

7-(4-Fluorophenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Physicochemical Properties

The biological activity of triazolopyrimidines is highly dependent on substituent positions and electronic characteristics. Key comparisons include:

Table 1: Structural Comparison of Selected Triazolopyrimidine Derivatives
Compound Name Position 7 Substituent Position 2 Substituent Key Properties/Applications References
7-(4-Fluorophenyl)-2-phenethyl derivative 4-Fluorophenyl Phenethyl Anticancer (hypothesized)
7-(2-Fluorophenyl)-triazolo[1,5-a]pyrimidine 2-Fluorophenyl None (parent scaffold) Synthetic intermediate
7-(3-Pyrrolyl)-triazolo[1,5-a]pyrimidine 3-Pyrrolyl None Unreported bioactivity
7-(3',4',5'-Trimethoxyphenyl) derivatives 3',4',5'-Trimethoxyphenyl Benzylamino/Phenethylamino Microtubule destabilization
7-(4-Chlorophenyl)-5-phenyl derivative 4-Chlorophenyl None Structural analog (unreported activity)
Sulfonamide derivatives (8a–8f) Variable 2-Sulfonamide Herbicidal activity

Key Observations :

  • Halogen Effects : The 4-fluorophenyl group in the target compound may offer better metabolic stability compared to 2-fluorophenyl () or 4-chlorophenyl () due to reduced steric hindrance and optimal electronic effects .
  • Position 2 Flexibility : Phenethyl substituents (as in the target compound) demonstrate enhanced antiproliferative activity compared to rigid benzyl groups, likely due to improved hydrophobic interactions with tubulin or kinase targets .
Anticancer Activity
  • Phenethyl vs. Benzylamino Substituents: Derivatives with phenethyl groups at position 2 (e.g., compound 3p–t in ) showed superior antiproliferative activity against MCF-7 and HCT-116 cell lines compared to benzylamino analogs, highlighting the importance of side-chain flexibility .
  • Fluorophenyl vs. Trimethoxyphenyl : The 3',4',5'-trimethoxyphenyl group at position 7 () is associated with microtubule destabilization, whereas fluorophenyl derivatives may target different pathways, such as kinase inhibition .
Herbicidal Activity
  • Sulfonamide Derivatives : Compounds like 8a–8f () exhibit potent herbicidal activity by inhibiting acetolactate synthase, a mechanism distinct from the hypothesized anticancer action of the target compound .

Structure-Activity Relationship (SAR) Trends

Position 7 Modifications :

  • Electron-withdrawing groups (e.g., -F, -Cl) enhance metabolic stability and target binding .
  • Bulky substituents (e.g., trimethoxyphenyl) improve microtubule inhibition .

Position 2 Modifications :

  • Flexible chains (e.g., phenethyl) optimize antiproliferative activity .
  • Sulfonamide groups shift activity toward herbicidal applications .

Biological Activity

7-(4-Fluorophenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the class of triazolopyrimidines. Its unique structure, featuring a triazole ring fused with a pyrimidine ring and substituted with a 4-fluorophenyl and a phenethyl group, suggests potential biological activities that are currently under investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 7-(4-Fluorophenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine is C18H15FN5C_{18}H_{15}F_{N_5}, with a molecular weight of approximately 300.34 g/mol. The presence of the 4-fluorophenyl group enhances its lipophilicity, which may improve bioavailability compared to similar compounds.

Research indicates that triazolopyrimidine derivatives exhibit diverse biological activities. The specific mechanisms often involve binding to target proteins or enzymes, disrupting their normal functions. For instance, molecular docking studies have provided insights into the binding modes and affinities of 7-(4-Fluorophenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine for various biological macromolecules.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Case Study 1 : A derivative of triazolopyrimidine showed significant antiproliferative effects against HeLa cells with an IC50 value of 60 nM. This compound exerted its effects by inhibiting tubulin assembly, demonstrating three-fold greater potency than known agents like CA-4 .
  • Case Study 2 : Research on structurally similar compounds revealed that modifications at the 2-position of the triazolopyrimidine ring could maximize activity against cancer cell lines. For example, compounds with an anilino group exhibited microtubule inhibition .

Other Biological Activities

In addition to anticancer properties, 7-(4-Fluorophenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine has been investigated for other potential activities:

  • Antibacterial Effects : Some derivatives have shown significant antibacterial activity against human pathogenic bacteria .
  • Enzyme Inhibition : The compound's inhibitory potential against tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP) was evaluated, suggesting connections between these properties and anti-proliferative effects .

Synthesis Methods

The synthesis of 7-(4-Fluorophenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods:

  • Using TMDP : Employing TMDP as a dual solvent-catalyst has shown significant improvements in yield during synthesis processes involving similar compounds .
  • Common Reagents : Typical reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride under controlled temperatures using solvents like ethanol or dichloromethane .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidineChlorine instead of fluorineAnticancer activity
2-(2-Pyridyl)-7-(3',4'-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidineDimethoxy substitutionAntitumor effects
7-Anilino-[1,2,4]triazolo[1,5-a]pyrimidinesAnilino group at the 7 positionMicrotubule inhibition

The presence of the 4-fluorophenyl group in 7-(4-Fluorophenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine enhances its interaction profile with biological targets compared to other structural analogs.

Q & A

Q. Yield Optimization :

ConditionYield RangeKey Factors
Anhydrous THF, 0–5°C60–75%Controlled temperature prevents byproducts
Glacial Acetic Acid, 24h70–85%Prolonged reflux enhances cyclization
Microwave-Assisted80–90%Reduced reaction time (30 mins)

Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and electronic properties?

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and confirm regioselectivity .
  • X-Ray Crystallography : Resolves bond lengths (e.g., N1–C2 = 1.32 Å) and dihedral angles (e.g., 85° between triazole and pyrimidine rings) to validate tautomeric forms .
  • Photophysical Analysis : UV-Vis (λmax 320–350 nm) and fluorescence spectroscopy reveal π→π* transitions influenced by electron-withdrawing fluorophenyl groups .

Advanced Tip : Pair DFT calculations with experimental data to model charge-transfer interactions .

How do structural modifications at C-2 and C-7 positions influence bioactivity and target selectivity?

Q. Advanced Research Focus

  • C-2 Phenethyl Group : Enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration for neurodegenerative studies .

  • C-7 Fluorophenyl : Electron-withdrawing effects stabilize H-bonding with enzyme active sites (e.g., microtubule-associated protein tau) .

  • Substituent Screening :

    Substituent (C-5)Bioactivity (IC50)Target
    Methyl12 µMHerbicidal
    Trifluoromethyl0.8 µMMicrotubule

Methodology : Use molecular docking (AutoDock Vina) to predict binding affinities before synthetic prioritization .

What experimental strategies resolve contradictions in reported biological activities across studies?

Advanced Research Focus
Discrepancies in bioactivity (e.g., herbicidal vs. neuroprotective) arise from assay conditions or impurity profiles. Mitigation strategies:

  • Purity Validation : HPLC (≥95% purity) and HRMS to exclude byproduct interference .
  • Dose-Response Curves : Test across concentrations (0.1–100 µM) to identify off-target effects .
  • Orthogonal Assays : Confirm microtubule stabilization via immunofluorescence and tau aggregation assays .

Case Study : A 2021 study resolved conflicting cytotoxicity data by correlating fluorophenyl orientation (E/Z isomerism) with apoptosis pathways .

How can computational modeling guide the design of derivatives with enhanced photophysical or energetic properties?

Q. Advanced Research Focus

  • DFT Calculations : Predict HOMO-LUMO gaps (e.g., 3.2 eV for fluorophenyl derivatives) to optimize charge-transfer efficiency .
  • Molecular Dynamics : Simulate substituent effects on crystal packing for energetic material stability .
  • QSAR Models : Relate nitro-group placement (C-2 vs. C-5) to detonation velocity (VOD ~8,500 m/s) .

Table : Computed vs. Experimental Properties

PropertyComputed (DFT)Experimental
HOMO-LUMO Gap (eV)3.13.3 (UV-Vis)
Crystal Density (g/cm³)1.781.75 (XRD)

What strategies are effective for regioselective functionalization of the triazolo[1,5-a]pyrimidine core?

Q. Advanced Research Focus

  • Direct C–H Arylation : Use Pd(OAc)2/PPh3 to install aryl groups at C-5 with >90% selectivity .
  • Microwave-Assisted Amination : Introduce hydrazinyl groups at C-7 via solvent-free conditions (150°C, 20 mins) .
  • Protecting Groups : Temporarily block C-2 with tert-butyloxycarbonyl (Boc) to enable sequential modifications .

Challenges : Competing reactions at N-3 require careful monitoring via TLC and in-situ IR .

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